3-Allyl-4,5-diethoxybenzaldehyde

Description

Chemical Identity and Nomenclature

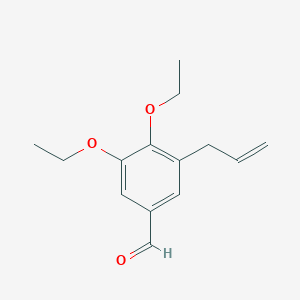

This compound is systematically identified by the Chemical Abstracts Service number 872183-41-0 and carries the molecular descriptor number MFCD02629582. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. The molecular structure consists of a benzene ring bearing an aldehyde functional group at position 1, ethoxy groups at positions 4 and 5, and an allyl substituent at position 3.

The molecular formula C₁₄H₁₈O₃ indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC1=CC(=CC(=C1OCC)CC=C)C=O. The International Chemical Identifier key for this compound is FDSXWDMVMBKPLT-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

| Property | Value | Source Method |

|---|---|---|

| Molecular Weight | 234.29 g/mol | Computed |

| Molecular Formula | C₁₄H₁₈O₃ | Experimental |

| CAS Number | 872183-41-0 | Registry |

| MDL Number | MFCD02629582 | Database |

| InChI Key | FDSXWDMVMBKPLT-UHFFFAOYSA-N | Computed |

The compound exhibits specific structural characteristics that distinguish it from other benzaldehyde derivatives. The presence of two ethoxy groups at adjacent positions creates a unique substitution pattern that influences both electronic properties and steric considerations. The allyl group introduces unsaturation and provides additional sites for chemical modification, enhancing the compound's synthetic versatility.

Physical property estimations indicate that this compound possesses a boiling point ranging from 301.1 to 331.35 degrees Celsius, depending on the computational method employed. The density is estimated at 1.04 grams per cubic centimeter, while the flash point is calculated to be 129.47 degrees Celsius. These properties suggest that the compound is a liquid at room temperature with moderate volatility characteristics.

The compound contains zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the presence of three oxygen atoms in ethoxy and aldehyde functional groups. The rotatable bond count of seven indicates significant conformational flexibility, which may influence its reactivity patterns and binding interactions. The topological polar surface area of 35.5 square angstroms provides insight into the compound's potential membrane permeability characteristics.

Historical Context in Organic Chemistry Research

Benzaldehyde derivatives have played a crucial role in the development of organic chemistry since the early nineteenth century, when benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès. The systematic study of substituted benzaldehydes expanded significantly throughout the twentieth century as chemists recognized their utility as versatile building blocks for more complex molecular architectures. The development of substituted benzaldehyde chemistry paralleled advances in synthetic methodology, particularly in the areas of electrophilic aromatic substitution and aldehyde functionalization reactions.

The emergence of allyl-substituted benzaldehydes as synthetic intermediates gained prominence with the development of organometallic chemistry and allylation reactions. Research into tin-mediated allylation processes, such as the Barbier reaction, demonstrated the utility of allyl bromide in forming carbon-carbon bonds with aromatic aldehydes under aqueous conditions. These methodological advances provided practical synthetic routes to compounds like this compound, expanding their accessibility for research applications.

The specific combination of ethoxy substituents and allyl functionality in this compound represents a relatively recent addition to the chemical literature, reflecting advances in selective functionalization techniques. The compound's synthesis and characterization align with contemporary interests in developing multifunctional organic molecules that can serve as versatile synthetic intermediates. The dual ethoxy substitution pattern provides electronic modulation of the benzene ring, while the allyl group offers opportunities for further elaboration through olefin chemistry.

Contemporary research involving substituted benzaldehydes has expanded to include applications in materials science, pharmaceutical chemistry, and catalysis development. The systematic exploration of structure-activity relationships in benzaldehyde derivatives has contributed to understanding how substituent patterns influence reactivity, selectivity, and biological activity. This foundational knowledge supports the continued development of new synthetic methodologies and applications for compounds like this compound.

Position Within Substituted Benzaldehyde Derivatives

This compound occupies a distinctive position within the broader family of substituted benzaldehyde derivatives, characterized by its unique combination of electron-donating ethoxy groups and the allyl substituent. The compound represents an intersection of two important structural motifs in aromatic chemistry: alkoxy-substituted benzaldehydes and allyl-substituted aromatic compounds. This dual functionality places it among specialized benzaldehyde derivatives that offer enhanced synthetic versatility compared to simpler substituted analogs.

Within the classification of methoxy and ethoxy benzaldehydes, this compound belongs to the dialkoxy-substituted subgroup, sharing structural similarities with compounds such as 3-allyl-4,5-dimethoxybenzaldehyde. The ethoxy groups at positions 4 and 5 create a vicinal dialkoxy substitution pattern that influences both electronic properties and synthetic accessibility. This substitution pattern differentiates it from other common benzaldehyde derivatives such as 4-methoxybenzaldehyde or 3,4-dimethoxybenzaldehyde, which lack the additional allyl functionality.

| Compound Class | Structural Features | Representative Examples |

|---|---|---|

| Monoalkoxy benzaldehydes | Single alkoxy substituent | 4-methoxybenzaldehyde, 3-ethoxybenzaldehyde |

| Dialkoxy benzaldehydes | Two alkoxy substituents | 3,4-dimethoxybenzaldehyde, 3,4-diethoxybenzaldehyde |

| Allyl-substituted benzaldehydes | Allyl group present | 3-allyl-4-hydroxybenzaldehyde, 3-allyl-4-(allyloxy)benzaldehyde |

| Polysubstituted derivatives | Multiple functional groups | This compound |

The presence of the allyl group distinguishes this compound from purely alkoxy-substituted benzaldehydes and aligns it with a subset of derivatives that incorporate unsaturated carbon chains. Structurally related compounds include 3-allyl-4-hydroxybenzaldehyde and 3-allyl-4-(allyloxy)benzaldehyde, which share the allyl substitution but differ in their additional functional groups. These structural relationships provide insight into potential synthetic pathways and reactivity patterns that may be applicable across this family of compounds.

The synthetic accessibility of this compound involves methodologies common to both alkoxy-substituted aromatics and allyl-containing compounds. Synthesis approaches may include direct allylation of diethoxybenzaldehyde precursors or sequential functionalization strategies that introduce the ethoxy and allyl groups through separate chemical transformations. The compound's position within the substituted benzaldehyde family makes it a valuable intermediate for accessing more complex molecular architectures through further functionalization of either the aldehyde group or the allyl moiety.

Properties

IUPAC Name |

3,4-diethoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXWDMVMBKPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389769 | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-41-0 | |

| Record name | 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with an allyl compound in the presence of a base catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Allyl-4,5-diethoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Allyl-4,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It may also interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variation in Benzaldehyde Derivatives

The following table summarizes key structural analogs of 3-Allyl-4,5-diethoxybenzaldehyde, highlighting variations in substituents and their physicochemical impacts:

Biological Activity

3-Allyl-4,5-diethoxybenzaldehyde (CAS No. 872183-41-0) is an organic compound belonging to the benzaldehyde family, characterized by an allyl group and two ethoxy groups on the benzene ring. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

- IUPAC Name: 3,4-diethoxy-5-prop-2-enylbenzaldehyde

- Molecular Formula: C14H18O3

- Molecular Weight: 250.29 g/mol

- Boiling Point: 293-294 °C

- Density: 1.097 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. As an electrophile, it can react with nucleophiles and may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study by demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound exhibited a notable reduction in lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. A patent application describes its use as an antitumor agent for treating cancers resistant to fibroblast growth factor receptor (FGFR) inhibitors. The compound showed promise in inhibiting tumor growth in preclinical models by targeting specific signaling pathways involved in cancer cell survival.

Case Study: In Vivo Antitumor Efficacy

In a study involving xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound induced apoptosis in cancer cells through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-Allyl-4,5-dimethoxybenzaldehyde and 3-Allyl-4,5-dihydroxybenzaldehyde, this compound displays enhanced solubility and reactivity due to the presence of ethoxy groups. This structural characteristic may contribute to its superior biological activity.

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Significant | High | Promising |

| 3-Allyl-4,5-dimethoxybenzaldehyde | Moderate | Moderate | Limited |

| 3-Allyl-4,5-dihydroxybenzaldehyde | Low | High | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Allyl-4,5-diethoxybenzaldehyde, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via allylation of 4,5-diethoxybenzaldehyde precursors. A general method involves refluxing substituted benzaldehydes with allylating agents (e.g., allyl bromide) in ethanol or THF, using catalysts like glacial acetic acid or pyridine . For example, allylation of phenolic hydroxyl groups often requires protecting/deprotecting strategies to avoid side reactions. Key parameters include reaction time (4–6 hours), solvent polarity (absolute ethanol vs. THF), and stoichiometric ratios of reagents .

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm allyl and ethoxy substituents. For instance, the allyl group shows distinct vinyl proton signals at δ 5.0–6.0 ppm, while ethoxy groups appear as singlets near δ 1.3–1.5 ppm . Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or melting point analysis can assess purity .

Q. What solubility properties of this compound are critical for experimental design?

- Methodological Answer : The compound is sparingly soluble in water (~8.45 mg/mL at 25°C) but freely soluble in polar aprotic solvents (e.g., ethanol, THF) and moderately soluble in dichloromethane . Solubility impacts reaction medium selection (e.g., THF for nucleophilic substitutions) and purification strategies (e.g., recrystallization from ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity during allylation of diethoxybenzaldehyde derivatives?

- Methodological Answer : Regioselectivity in allylation is influenced by steric and electronic factors. Using bulky bases (e.g., DMAP) or directing groups (e.g., methoxy substituents) can favor substitution at the para position . Temperature modulation (e.g., 0°C vs. reflux) and solvent polarity (THF vs. DMF) also alter reaction pathways. For example, low temperatures may suppress competing elimination reactions .

Q. What strategies resolve contradictions in spectral data assignments for allylated benzaldehydes?

- Methodological Answer : Overlapping NMR signals (e.g., unresolved C4 and C6 carbons in allylated derivatives) can be addressed via 2D NMR techniques (HSQC, HMBC) to correlate protons and carbons . Computational tools (DFT calculations) predict chemical shifts and verify assignments. For example, discrepancies in carbonyl carbon shifts (~192 ppm) may arise from solvent effects or hydrogen bonding .

Q. How can researchers design experiments to analyze bioactivity, given structural similarities to known bioactive aldehydes?

- Methodological Answer : Structure-activity relationship (SAR) studies can compare this compound with analogs like 3,4-dihydroxybenzeneacrylic acid (caffeic acid derivatives). In vitro assays (e.g., antioxidant activity via DPPH radical scavenging) or enzyme inhibition studies (e.g., cyclooxygenase) require standardized protocols, including dose-response curves and positive controls (e.g., ascorbic acid) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

- Methodological Answer : Scale-up introduces impurities from incomplete allylation or oxidation byproducts. Techniques include:

- Chromatography : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane).

- Crystallization : Gradient cooling in ethanol to isolate pure crystals.

- In-line monitoring : HPLC or UV spectroscopy for real-time purity assessment .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points for allylated benzaldehydes?

- Methodological Answer : Variability may stem from polymorphic forms or residual solvents. Standardize drying conditions (e.g., vacuum desiccation for 24 hours) and use differential scanning calorimetry (DSC) to verify thermal profiles. Cross-reference with databases like NIST Chemistry WebBook for validated values .

Q. What steps ensure reproducibility in biological assays given structural instability of aldehydes?

- Methodological Answer : Aldehydes are prone to oxidation; stabilize solutions with antioxidants (e.g., BHT) or store under inert gas (N₂/Ar). Use fresh stock solutions and validate stability via LC-MS before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.